[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride
Descripción
This compound, identified as LX-7101 Hydrochloride (), features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system structurally analogous to purine nucleosides. The molecule incorporates a 4-(aminomethyl)piperidine-4-carbonyl group linked to a phenyl ring bearing an N,N-dimethylcarbamate moiety. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. Pyrrolo[2,3-d]pyrimidine derivatives are known for their biological relevance, including kinase inhibition and antibiotic activity ().
Propiedades
Número CAS |
1374644-80-0 |
|---|---|
Fórmula molecular |
C23H30ClN7O3 |
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H29N7O3.ClH/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3;/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27);1H |
Clave InChI |
ZQRGQMCNRINKRN-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
SMILES canónico |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LX-7101 hydrochloride |
Origen del producto |
United States |
Métodos De Preparación
La síntesis del clorhidrato de LX7101 implica varios pasos en condiciones controladas. Una de las rutas sintéticas incluye la reacción de 3-aminofenil-N,N-dimetilcarbamato con trifosgeno en tetrahidrofurano anhidro a 0 °C, seguida de la adición de (S)-5-metil-4-(3-metilpiperazin-1-il)-7H-pirrolo[2,3-d]pirimidina . La reacción se apaga con metanol y el producto se purifica mediante cromatografía en columna flash .
Análisis De Reacciones Químicas
El clorhidrato de LX7101 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos amino y carbamato.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Pharmacological Investigations
LX-7101 has been under investigation in clinical trials for its efficacy in treating primary open-angle glaucoma and ocular hypertension . The compound functions as an inhibitor of specific enzymes involved in the regulation of intraocular pressure. Clinical trial NCT01528111 evaluated its safety, tolerability, and efficacy, indicating promising results in lowering intraocular pressure compared to placebo treatments .
Chemical Synthesis and Derivatives
Research into the synthesis of LX-7101 has revealed various synthetic pathways that yield high purity and yield. The compound can be synthesized through multi-step reactions involving key intermediates derived from pyrrolo[2,3-d]pyrimidine structures. These synthetic approaches are crucial for developing related compounds with optimized pharmacological profiles .
Potential in Cancer Therapy
Emerging studies suggest that LX-7101 and its derivatives may possess anticancer properties due to their ability to inhibit tumor growth through modulation of cellular signaling pathways. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel cancer therapeutics .
Data Tables
| Trial ID | Condition | Phase | Status |
|---|---|---|---|
| NCT01528111 | Primary Open-Angle Glaucoma | Phase II | Completed |
Case Study 1: Clinical Efficacy in Glaucoma
In a clinical trial involving patients with primary open-angle glaucoma, LX-7101 was administered over a period of several weeks. Results indicated a statistically significant reduction in intraocular pressure compared to baseline measurements and placebo controls. The trial highlighted the compound's potential as a therapeutic agent for managing chronic ocular conditions.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of LX-7101 revealed that variations in reaction conditions could significantly affect yield and purity. A study employing different solvents and catalysts demonstrated that using dimethylformamide as a solvent improved the overall efficiency of the synthesis process while maintaining high product quality.
Mecanismo De Acción
El clorhidrato de LX7101 ejerce sus efectos inhibiendo la cinasa LIM 1 y 2, y la cinasa asociada a Rho 1 y 2. Estas quinasas desempeñan funciones cruciales en la regulación del citoesqueleto de actina, lo que afecta la forma, la motilidad y la división celular . Al inhibir estas quinasas, el clorhidrato de LX7101 reduce la presión intraocular, lo que lo convierte en un candidato prometedor para el tratamiento del glaucoma .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All compared compounds share the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore enabling interactions with enzymatic targets such as kinases (). Substitutions on the piperidine or adjacent groups modulate physicochemical properties and target selectivity.
Key Analogs and Differentiation
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride ()
- Structure: Methylated piperidine at the 3R,4R positions; lacks the carbamate and aminomethyl groups.
- Properties : Water-soluble hydrochloride salt; basic character due to the amine group.
- Differentiation : Simpler substitution pattern may reduce steric hindrance but limit metabolic stability compared to LX-7101’s carbamate group.
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine ()
- Structure : Unmodified piperidine with an amine at the 3R position.
- Properties : Formula C₁₁H₁₅N₅; smaller molecular weight (267.76 g/mol) vs. LX-7101.
- Differentiation: Absence of aminomethyl and carbamate groups likely reduces lipophilicity and target affinity compared to LX-7101.
AZD5363 ()
- Structure : Piperidine-4-carboxamide linked to a chlorophenyl and hydroxypropyl group.
- Application : Clinical kinase inhibitor (AKT).
- Differentiation : Bulky chlorophenyl substituent enhances target specificity but may reduce solubility relative to LX-7101’s carbamate.
1-(((5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)methyl)cyclobutan-1-ol ()
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Solubility | Pharmacological Inference |
|---|---|---|---|---|---|
| LX-7101 Hydrochloride | Pyrrolo[2,3-d]pyrimidine | 4-(Aminomethyl)piperidine-4-carbonyl; phenyl N,N-dimethylcarbamate | ~550 g/mol* | High (HCl salt) | Enhanced stability, kinase inhibition potential |
| N-Methyl-N-[(3R,4R)-4-methyl... | Pyrrolo[2,3-d]pyrimidine | Methylated piperidine (3R,4R) | ~350 g/mol | Moderate | Potential CNS activity |
| AZD5363 | Pyrrolo[2,3-d]pyrimidine | Piperidine-4-carboxamide; chlorophenyl, hydroxypropyl | 465.92 g/mol | Moderate | AKT inhibitor |
| (3R)-1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine | Pyrrolo[2,3-d]pyrimidine | Piperidin-3-amine | 267.76 g/mol | Low | Base structure for further derivatization |
*Estimated based on structural similarity.
Discussion of Substituent Impact
- N,N-Dimethylcarbamate (LX-7101): Enhances metabolic stability by resisting esterase cleavage compared to ester groups (e.g., ’s cyclobutanol) .
- Chlorophenyl (AZD5363) : Increases hydrophobicity, favoring membrane penetration but reducing aqueous solubility .
Actividad Biológica
The compound 3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate; hydrochloride (CAS No. 1192189-69-7) is a complex organic molecule with significant biological activity. It has garnered attention due to its potential as a therapeutic agent, particularly in the context of cancer treatment and other diseases influenced by kinase signaling pathways. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C23H29N7O3
- Molecular Weight : 451.52 g/mol
- Solubility : Insoluble in water, ethanol, and DMSO
- Storage Conditions : Recommended storage at -20°C in a dark place
| Property | Value |
|---|---|
| CAS Number | 1192189-69-7 |
| Molecular Weight | 451.52 g/mol |
| Density | 1.327±0.06 g/cm³ (predicted) |
| pKa | 13.96±0.70 (predicted) |
| Color | White to off-white |
The compound functions primarily as a dual inhibitor of Rho-associated protein kinase (ROCK) and LIM kinases (LIMK) . These kinases play crucial roles in regulating cytoskeletal dynamics and cell signaling pathways associated with growth and survival, particularly in cancer cells.
- ROCK Inhibition : ROCK is involved in various cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibition of ROCK can lead to relaxation of the trabecular meshwork, potentially lowering intraocular pressure, which is beneficial in glaucoma treatment.
- LIMK Inhibition : LIMK regulates actin dynamics by phosphorylating cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK, the compound can alter cytoskeletal structures, affecting cell motility and proliferation.
Antitumor Activity
Research has demonstrated that the compound exhibits significant antitumor effects by modulating key signaling pathways:
- In Vivo Studies : In studies involving human tumor xenografts in nude mice, the compound showed strong inhibition of tumor growth at well-tolerated doses. Biomarkers associated with PKB/Akt signaling were effectively modulated, indicating its potential as an antitumor agent .
Anti-inflammatory Effects
Recent investigations into related pyrimidine derivatives have highlighted their anti-inflammatory properties, which may extend to this compound:
- Mechanism : Pyrimidines have been shown to inhibit the expression and activity of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS). This suggests that similar mechanisms could be at play with our target compound .
Table 2: Biological Activities Summary
| Activity Type | Effect/Outcome |
|---|---|
| ROCK Inhibition | Lowers intraocular pressure |
| LIMK Inhibition | Alters cytoskeletal dynamics |
| Antitumor Activity | Inhibits growth of tumor xenografts |
| Anti-inflammatory | Potential inhibition of COX enzymes |
Case Study 1: Antitumor Efficacy
In a study published by Harrison et al., the efficacy of the compound was evaluated in mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups, supporting its role as a promising anticancer agent .
Case Study 2: Glaucoma Treatment Potential
Research focusing on glaucoma treatment demonstrated that dual inhibition of ROCK and LIMK could effectively reduce intraocular pressure in animal models. The compound's ability to relax the trabecular meshwork was highlighted as a significant therapeutic mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
